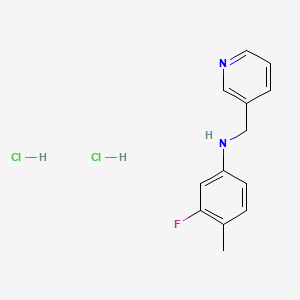

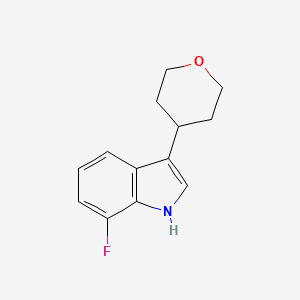

![molecular formula C20H19N3O2S B2503917 N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034612-54-7](/img/structure/B2503917.png)

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as thiazole and benzamide derivatives, which are known for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves the coupling of amino-thiazole or amino-thiazoline bases with acid chlorides of dimethylaminobenzoic acid. This process is likely to be similar for the synthesis of the compound , involving the formation of an amide bond between the benzothiazole and the benzofuran moieties. The synthesis process is characterized by the use of spectroscopic methods such as infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy for identification, as well as X-ray crystallography for structural confirmation in some cases .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. The presence of the dimethylamino group and the thiazole ring suggests that the compound of interest may also exhibit a planar structure conducive to interactions with biological targets. The structural analysis of these compounds is crucial for understanding their potential interactions with enzymes or receptors .

Chemical Reactions Analysis

The chemical reactivity of such compounds is typically influenced by the presence of functional groups such as the amide bond and the thiazole ring. These groups can participate in various chemical reactions, including hydrogen bonding and hydrophobic interactions, which are important for their biological activity. The thiazole ring, in particular, is known to be a key pharmacophore in many drug molecules, contributing to their reactivity and binding affinity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are determined by their molecular structure. The presence of both hydrophobic (benzothiazole and benzofuran rings) and hydrophilic (dimethylamino group) elements suggests that the compound may have amphiphilic properties, affecting its behavior in biological systems. The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, are also influenced by these characteristics. For example, the quantitation of a related compound, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, in plasma by high-performance liquid chromatography indicates the importance of these properties in the context of drug development and therapeutic monitoring .

Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Applications

- Benzofused thiazole derivatives, including compounds related to N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide, have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. Certain derivatives showed promising anti-inflammatory activity compared to standard references, and all tested compounds exhibited potential antioxidant activity against reactive species (Dattatraya G. Raut et al., 2020) Raut et al., 2020.

Anticancer Potential

- The benzothiazole nucleus is recognized for its presence in a variety of biologically active compounds, including those with anticancer potential. Benzothiazole derivatives have been highlighted for their anticancer activities, underlining the importance of this nucleus in drug discovery (Sumit et al., 2020) Sumit et al., 2020.

- A review focused on benzothiazoles from 2010 to 2014 identified that 2-arylbenzothiazoles, a category which this compound could be conceptually part of, are potential antitumor agents, with several derivatives being explored for their broad spectrum of biological activities, including anticancer effects (A. Kamal et al., 2015) Kamal et al., 2015.

Alzheimer's Disease Research

- Some benzothiazole derivatives have been investigated for their potential in amyloid imaging within Alzheimer's disease research, highlighting the versatility of benzothiazole-based compounds in addressing various aspects of central nervous system disorders (A. Nordberg, 2007) Nordberg, 2007.

Mécanisme D'action

Mode of Action

The mode of action of benzofuran derivatives can vary depending on the specific compound and its biological activity. For example, some benzofuran derivatives have anti-tumor activity and may work by interacting with cancer cells and inhibiting their growth .

Biochemical Pathways

Benzofuran derivatives may affect various biochemical pathways depending on their specific biological activity. For instance, anti-tumor benzofuran derivatives may affect pathways related to cell growth and proliferation .

Result of Action

The result of the action of benzofuran derivatives can vary depending on their biological activity. For example, anti-tumor benzofuran derivatives may result in the inhibition of tumor growth .

Propriétés

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-23(2)15(17-11-13-7-3-5-9-16(13)25-17)12-21-19(24)20-22-14-8-4-6-10-18(14)26-20/h3-11,15H,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDHGVAYLARJQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=NC2=CC=CC=C2S1)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

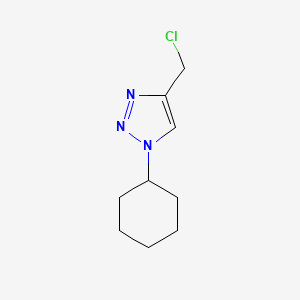

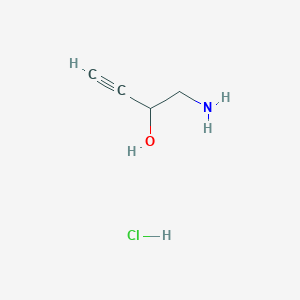

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2503834.png)

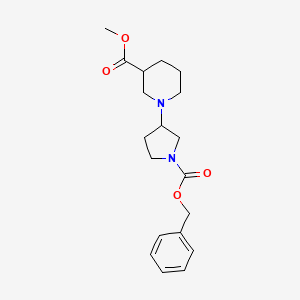

![2-(3,5-dimethylisoxazol-4-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2503839.png)

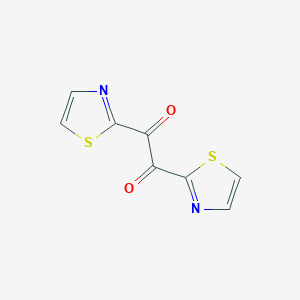

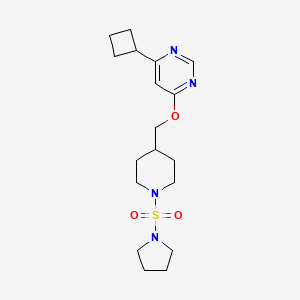

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2503840.png)

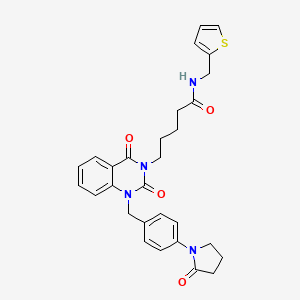

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2503844.png)

![N-(2-ethyl-6-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2503846.png)

![8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503853.png)